3-(Methylamino)butanoic acid
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Overview
Description
3-(Methylamino)butanoic acid is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanoic acid, where a methylamino group is attached to the third carbon atom of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)butanoic acid can be achieved through several methods. One common approach involves the alkylation of methylamine with a suitable butanoic acid derivative. For instance, the reaction between methylamine and 3-bromobutanoic acid under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 3-(Methylamino)but-2-enoic acid, using a palladium catalyst. This method allows for the selective reduction of the double bond while preserving the methylamino group.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products:
Oxidation: 3-(Methylamino)butanone or this compound derivatives.
Reduction: 3-(Methylamino)butanol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Methylamino)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the carboxylic acid group can participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
3-(Amino)butanoic acid: Lacks the methyl group on the amino group, which may result in different reactivity and biological activity.
4-(Methylamino)butanoic acid: The position of the methylamino group is different, which can affect the compound’s properties and interactions.
3-(Dimethylamino)butanoic acid: Contains an additional methyl group on the amino group, potentially altering its chemical and biological behavior.
Uniqueness: 3-(Methylamino)butanoic acid is unique due to the specific positioning of the methylamino group, which can influence its reactivity and interactions with biological targets. This distinct structure allows for specific applications in synthesis and research that may not be achievable with other similar compounds.
Properties
IUPAC Name |
3-(methylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQSQYOPIHNGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of orthogonally protected (2S,3S)-2-amino-3-(methylamino)butanoic acid (AMBA) in organic synthesis?
A1: (2S,3S)-2-Amino-3-(methylamino)butanoic acid (AMBA), particularly in its orthogonally protected form, serves as a valuable building block in peptide synthesis. The orthogonal protecting groups allow for selective deprotection and manipulation of the amino acid's functional groups. This selectivity is crucial when incorporating AMBA into larger peptide chains, enabling precise control over the synthesis and preventing unwanted side reactions [].
Q2: What new approaches for synthesizing orthogonally protected AMBA are discussed in the research paper?
A2: Unfortunately, the provided abstract does not delve into the specific details of the new synthetic approaches. To gain a comprehensive understanding of the methodologies employed, a thorough examination of the full research article is required. The article likely explores novel protecting group strategies, reaction conditions, or synthetic routes that offer advantages in terms of yield, purity, or stereoselectivity compared to existing methods [].
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